Competitive Antagonism at the Human Glucagon Receptor
NNC 92‑1687 is a competitive antagonist, meaning it directly competes with glucagon for binding to the orthosteric site of the human GCGR. This contrasts with non‑competitive antagonists like L‑168049 . The competitive mechanism is evidenced by functional assays showing a Kᵢ of 9.1 µM and an IC₅₀ of 20 µM in BHK cells expressing cloned human GCGR [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Competitive antagonist (functional Kᵢ = 9.1 µM; IC₅₀ = 20 µM) |
| Comparator Or Baseline | L‑168049 (non‑competitive antagonist, IC₅₀ = 3.7 nM) |
| Quantified Difference | NNC 92‑1687 is competitive; L‑168049 is non‑competitive. Potency differs by ~5400‑fold. |
| Conditions | BHK cells expressing human GCGR (binding affinity) [1]; L‑168049 data from MedChemExpress |
Why This Matters
Competitive antagonists are essential for studies requiring reversible, orthosteric blockade of glucagon signaling without allosteric modulation.
- [1] Madsen P, Knudsen LB, Wiberg FC, Carr RD. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists. J Med Chem. 1998;41(26):5150-5157. doi:10.1021/jm9810304. View Source
